3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride
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Overview
Description
3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrimidin-2-yl group attached to an oxolan-3-amine moiety
Mechanism of Action
Target of Action
The primary target of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
It is known that the compound interacts with its target, plk4, and inhibits its activity . This inhibition disrupts the process of centriole duplication, which can lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The compound affects the pathway of centriole duplication by inhibiting PLK4 . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
It is known that the compound exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound may have good bioavailability.
Result of Action
The inhibition of PLK4 by this compound leads to disruption of centriole duplication . This can result in cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidin-2-yl group. This can be achieved through a reaction between a suitable pyrimidine derivative and an appropriate amine source under controlled conditions. The oxolan-3-amine moiety is then introduced through a cyclization reaction, often using a catalyst to facilitate the ring closure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of particular interest for drug discovery and development.
Medicine: The medical applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic effects, making it a candidate for the development of new drugs.
Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including agrochemicals and materials for advanced technologies.
Comparison with Similar Compounds
3-(Pyrimidin-2-yl)acrylic acid
3-(Pyrimidin-2-yl)propionic acid
2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness: 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride stands out due to its unique oxolan-3-amine structure, which provides distinct chemical and biological properties compared to similar compounds
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Properties
IUPAC Name |
3-pyrimidin-2-yloxolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c9-8(2-5-12-6-8)7-10-3-1-4-11-7;/h1,3-4H,2,5-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCVCKDMWDCNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=NC=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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